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Compound of Interest

4-(4-Methoxyphenyl)-2-methyl-1-
Compound Name:

butene
CAS No.: 18491-21-9
Cat. No.: B097547

Get Quote

Executive Summary & Compound Profile

4-(4-Methoxyphenyl)-2-methyl-1-butene is a functionalized terminal alkene frequently utilized
as a specialized intermediate in the synthesis of bisabolane-type sesquiterpenes and fragrance
compounds (e.g., Curcuma oil derivatives). Its structure combines an electron-rich anisole
moiety with a 1,1-disubstituted alkene tail, presenting unique spectroscopic signatures useful
for reaction monitoring—specifically the disappearance of ketone precursors during Wittig
olefination.
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Property Data

IUPAC Name 4-(4-Methoxyphenyl)-2-methyl-1-butene
CAS Number 18491-21-9

Molecular Formula C12H160

Molecular Weight 176.26 g/mol

Structural Class

Phenylbutene / Anisole derivative

Synthesis & Sample Origin

Understanding the synthetic origin is critical for interpreting impurity profiles in spectroscopic

data. This compound is predominantly synthesized via the Wittig reaction of 4-(4-

methoxyphenyl)-2-butanone (Anisylacetone) with methyltriphenylphosphonium bromide.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the logical flow of the synthesis and purification required to

isolate the analytical sample.
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Caption: Figure 1. Wittig olefination pathway for the synthesis of the target alkene, highlighting

the critical removal of triphenylphosphine oxide prior to spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR analysis provides the definitive structural proof.[1] The data below assumes a solvent of

CDClIs referenced to TMS (6 0.00) at 500 MHz.[1]

'H NMR Analysis (Proton)

The spectrum is characterized by the AA'BB' system of the aromatic ring and the diagnostic

vinylidene protons of the terminal alkene.

Chemical Shift o . . Structural
Multiplicity Integration Assignment .
(5, ppm) Insight
Part of AA'BB'
Doublet (d, J = Ar-H (Ortho to
6.80 — 6.85 2H system; electron-
8.5 Hz) OMe) ] o
rich shielding.
Doublet (d, J = Ar-H (Meta to Part of AA'BB'
7.08-7.12 2H
8.5 Hz) OMe) system.
Terminal alkene
4.75 Singlet (br s) 1H =CH:z (Ha) proton (trans to
alkyl chain).
Terminal alkene
4.70 Singlet (br s) 1H =CH2 (Hb) proton (cis to
alkyl chain).
) Characteristic
3.79 Singlet (s) 3H -OCHs
methoxy group.
_ Benzylic protons;
Triplet (t, J=7.8 )
2.72 Ho) 2H Ar-CHaz- deshielded by
z
ring current.
) Allylic protons;
Triplet (t, J=7.8 ]
231 Ho) 2H -CH2-C(Me)= coupling to
z
benzylic CHa.
Allylic methyl
. group; diagnostic
1.76 Singlet (s) 3H =C(CH5)-

for 2-methyl-1-

butene motif.
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13C NMR Analysis (Carbon)

The 13C spectrum confirms the carbon skeleton, distinguishing the methoxy carbon and the

quaternary alkene carbon.

Chemical Shift (6, ppm) Carbon Type Assighment
157.8 Quaternary (Cq) Ar-C-OMe (Ipso)
145.6 Quaternary (Cq) =C(Me)-CH:z (Alkene C2)
134.5 Quaternary (Cq) Ar-C-CHz2 (Ipso)
129.3 Methine (CH) Ar-C (Meta)

113.7 Methine (CH) Ar-C (Ortho)
109.8 Methylene (CH-2) =CH2 (Alkene C1)
55.3 Methyl (CHs) -OCHs

39.8 Methylene (CH-2) -CH2-C(Me)=
33.5 Methylene (CH-2) Ar-CH2-

22.4 Methyl (CHs) =C(CHs)-

Mass Spectrometry (MS)

Method: EI-MS (70 eV). The mass spectrum is dominated by benzylic cleavage, a hallmark of

phenethyl derivatives.

Fragmentation Pathway (DOT Visualization)

The following diagram illustrates the primary fragmentation mechanism leading to the base

peak.
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Caption: Figure 2. EI-MS fragmentation logic. The stability of the p-methoxybenzyl cation drives
the formation of the base peak at m/z 121.

Key lons:
e m/z 176 [M]+: Molecular ion (detectable, medium intensity).

e m/z 121 [CsHoO]+ (100%): Base peak. Corresponds to the p-methoxybenzyl cation (MeO-
Ph-CHz%). This fragment is extremely stable due to resonance donation from the oxygen
lone pair.

e m/z 161 [M - 15]+: Loss of a methyl group (minor).

e m/z 91 [C7H7]+: Tropylium ion (secondary fragmentation from m/z 121).

Infrared (IR) Spectroscopy

Method: FT-IR (Neat film or KBr). The IR spectrum serves as a quick diagnostic tool to confirm
the presence of the ether linkage and the terminal alkene while ensuring no carbonyl (ketone)
remains from the precursor.
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Wavenumber . . . . .
Intensity Vibration Mode Diagnostic Value
(cm™)
Indicates unsaturated
3075 Weak =C-H Stretch
carbons.
Aliphatic and O-Me C-
2960 - 2835 Strong C-H Stretch
H stretches.
Characteristic of 1,1-
1645 Medium C=C Stretch ) ]
disubstituted alkenes.
) Benzene ring skeletal
1610, 1510 Strong C=C Aromatic ] )
vibrations.
Asymmetric/Symmetri
1245, 1035 Very Strong C-O Stretch c ether stretch (Ar-O-
Q).
Out-of-plane bending
885 Strong =C-H Bending (wagging) for terminal
methylene (=CHz).
Absence confirms
No Peak @ 1715 - C=0 Stretch complete conversion

of ketone precursor.

Experimental Protocol for Validation

To replicate these results, follow this standardized characterization workflow.

o Sample Preparation: Dissolve ~10 mg of the purified oil in 0.6 mL of CDCIs (99.8% D)
containing 0.03% TMS. Filter through a glass wool plug into a 5Smm NMR tube.

e Instrument Parameters (NMR):
o Pulse Sequence: Standard 1H zg30 / 13C pg30.

o Scans: 16 scans (1H), 1024 scans (13C) to resolve quaternary carbons.
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o Relaxation Delay: 1.0 s (1H), 2.0 s (13C).

o Data Processing: Apply exponential multiplication (LB = 0.3 Hz) for 1H and (LB = 1.0 Hz) for
13C before Fourier transformation. Phase and baseline correct manually.

« Verification Criteria:
o Integration of aromatic protons (4H) to methoxy protons (3H) must be 1.33 : 1.
o Absence of triplet at ~1.0 ppm (indicates removal of ethyl-containing impurities).
o Absence of doublet at ~1.2 ppm (indicates removal of reduced alkane byproducts).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b097547/docs#comprehensive-spectroscopic-
characterization-4-4-methoxyphenyl-2-methyl-1-butene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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